(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
Description
Structural Elucidation of (R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name 6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate reflects its spirocyclic backbone and substituent arrangement. The base structure, 6-azaspiro[2.5]octane , consists of a six-membered azacyclohexane ring fused to a three-membered cyclopropane ring via a shared spiro carbon atom. The numbering begins at the nitrogen atom in the six-membered ring, with the spiro junction at position 6. The benzyl and ethyl ester groups occupy positions 6 and 1, respectively, creating two distinct carboxylate moieties.
Constitutional isomers arise from alternative arrangements of the ester groups. For example, swapping the benzyl and ethyl substituents would yield 1-benzyl 6-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate , altering steric and electronic properties. The (R)-stereochemistry at the spiro carbon further differentiates enantiomers, as confirmed by chiral resolution techniques.
| Molecular Formula | C₁₈H₂₃NO₄ |
|---|---|
| Molecular Weight | 317.385 g/mol |
| Stereochemical Descriptor | (R)-configuration |
Molecular Geometry and Spirocyclic Topology
The spiro[2.5]octane system imposes unique geometric constraints. The six-membered ring adopts a chair-like conformation, while the three-membered cyclopropane ring introduces significant angle strain (~60° bond angles). Density functional theory (DFT) calculations suggest that the nitrogen atom in the azacyclohexane ring participates in partial conjugation with the adjacent carbonyl group, stabilizing the molecule.
The spiro junction creates a rigid chiral center, with the (R)-configuration favoring a specific spatial arrangement of the ester substituents. This rigidity reduces conformational flexibility, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies. The benzyl group projects axially from the six-membered ring, while the ethyl ester occupies an equatorial position to minimize steric clashes.
Spectroscopic Characterization Strategies
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the spirocyclic core and ester substituents:
- δ 7.30–7.25 (m, 5H) : Aromatic protons of the benzyl group.
- δ 4.20–4.10 (q, 2H) : Ethyl ester methylene protons (J = 7.1 Hz).
- δ 3.85–3.75 (m, 2H) : Methylene protons adjacent to the spiro carbon.
- δ 1.90–1.60 (m, 4H) : Cyclopropane ring protons, split due to magnetic anisotropy.
¹³C NMR confirms the ester carbonyls at δ 170.5 and δ 169.8 ppm , while the cyclopropane carbons resonate at δ 28.4 and δ 25.1 ppm .
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 317.1627 ([M]⁺), consistent with the molecular formula C₁₈H₂₃NO₄. Key fragments include:
- m/z 91.0542 (C₇H₇⁺, benzyl group cleavage).
- m/z 149.0238 (C₅H₉NO₃⁺, loss of ethyl ester).
Infrared (IR) Vibrational Mode Correlations
IR spectroscopy (KBr) identifies critical functional groups:
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction data for related spirocyclic compounds (e.g., 1-oxa-2-azaspiro[2.5]octane derivatives) reveal a puckered six-membered ring and planar cyclopropane moiety. The (R)-configuration positions the benzyl group perpendicular to the spiro plane, minimizing van der Waals repulsions.
Conformational analysis via NMR shows restricted rotation around the spiro carbon, with a calculated energy barrier of 12.3 kcal/mol for ring inversion. This rigidity enhances stereochemical stability, making the compound suitable for asymmetric synthesis applications.
Structure
3D Structure
Properties
Molecular Formula |
C18H23NO4 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-O-benzyl 2-O-ethyl (2R)-6-azaspiro[2.5]octane-2,6-dicarboxylate |
InChI |
InChI=1S/C18H23NO4/c1-2-22-16(20)15-12-18(15)8-10-19(11-9-18)17(21)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3/t15-/m0/s1 |
InChI Key |
HPESIWGAJLAFOB-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Esterification Strategy
The foundational approach for synthesizing azaspiro compounds involves sequential cyclization and esterification. As detailed in patent WO2018153312A1, the target molecule is synthesized through a 12-step process starting from simple precursors. Key steps include:
- Formation of the spirocyclic core : Cyclization of a β-ketoester derivative (compound A) using benzoyl chloride to generate a bicyclic intermediate (compound B).
- Introduction of ester groups : Methyl chloroformate and lithium diisopropylamide (LDA) mediate the esterification of the secondary amine, forming compound C.
- Reductive amination : Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine (compound D), which is subsequently protected with di-tert-butyl dicarbonate (Boc₂O) to yield compound G.
- Final coupling : The benzyl and ethyl ester groups are introduced via a coupling reaction between compound G and activated carboxylic acid derivatives (R₁COOH and R₂-OH) using 1-hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC).
This method achieves an overall yield of 18–22%, with the stereochemical outcome controlled by chiral auxiliaries during the cyclization step.
Radical Bicyclization Approach
Stereochemical Control in (R)-Enantiomer Synthesis
Chiral Resolution Techniques
The (R)-configuration of the target compound is typically achieved through:
Protecting Group Strategies
Critical to preserving stereochemistry is the use of orthogonal protecting groups:
- Benzyl esters : Introduced via benzyl chloroformate (CbzCl) to protect the amine during intermediate steps.
- Boc protection : Di-tert-butyl dicarbonate shields the secondary amine prior to esterification, preventing racemization.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
Yield Limitations
Chemical Reactions Analysis
Types of Reactions
®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Research :
- The compound is being explored as a building block in the synthesis of anticancer drugs. Specifically, it is associated with the clinical research drug Sovilnesib, which targets cancer cells by inhibiting specific pathways involved in tumor growth. The synthesis method developed for this compound aims to enhance the efficiency and reduce costs associated with drug production .
-
Neuropharmacology :
- Preliminary studies suggest that (R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its unique structure may interact with neurotransmitter systems, potentially leading to new therapeutic strategies .
Chemical Biology
- Biological Activity :
Case Studies
Mechanism of Action
The mechanism of action of ®-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as a glucagon-like peptide-1 receptor agonist, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, and suppresses food intake . These effects are mediated through the activation of the receptor and subsequent signaling pathways.
Comparison with Similar Compounds
Research and Application Gaps
- Biological Activity: No data exist for the target compound’s pharmacological or biochemical activity. In contrast, spiro[2.4]heptane derivatives are explored as intermediates in protease inhibitor synthesis .
- Stereochemical Impact : The (R)-configuration’s role in enantioselective reactions remains unstudied but could be pivotal for chiral catalyst design.
Biological Activity
(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate, also known by its CAS number 2059947-41-8, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C18H23NO4
- Molecular Weight : 317.38 g/mol
- CAS Number : 2059947-41-8
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly ion channels and receptors involved in neurological processes.
Ion Channel Modulation
Recent studies indicate that this compound may act as an inhibitor of T-type calcium channels, which are crucial for regulating neuronal excitability and neurotransmitter release. This modulation can potentially influence conditions such as chronic pain and neurological disorders .
Neuroprotective Effects
Research has shown that compounds similar to this compound exhibit neuroprotective properties. These effects are believed to stem from their ability to reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegenerative diseases .
Case Studies and Research Findings
Therapeutic Applications
Given its biological activity, this compound holds promise for several therapeutic applications:
- Chronic Pain Management : By modulating ion channels involved in pain signaling pathways.
- Neurodegenerative Disease Treatment : Potential use in conditions such as Alzheimer's or Parkinson's disease due to its neuroprotective effects.
- Psychiatric Disorders : Possible applications in managing mood disorders through its influence on neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
